molecular formula C8H12O8Rh2+2 B8523686 Di-rhodium tetraacetate

Di-rhodium tetraacetate

Cat. No.: B8523686
M. Wt: 441.99 g/mol
InChI Key: VUPQHSHTKBZVML-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dimer is typically synthesized by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product is the bis(methanol) complex, which can be easily desolvated to obtain the final product . Another method involves refluxing rhodium hydroxide in glacial acetic acid for an extended period .

Industrial Production Methods: Industrial production methods for rhodium(II) acetate dimer are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

  • Rhodium(III) acetate
  • Rhodium(II) octanoate
  • Rhodium(II) trifluoroacetate
  • Copper(II) acetate
  • Chromium(II) acetate

Comparison: Rhodium(II) acetate dimer is unique due to its high reactivity and versatility as a catalyst. Unlike rhodium(III) acetate, it can form stable carbenoid intermediates, making it more effective in cyclopropanation and insertion reactions . Compared to copper(II) and chromium(II) acetates, rhodium(II) acetate dimer exhibits higher catalytic efficiency and selectivity .

Properties

Molecular Formula

C8H12O8Rh2+2

Molecular Weight

441.99 g/mol

IUPAC Name

rhodium(3+);tetraacetate

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4

InChI Key

VUPQHSHTKBZVML-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3]

physical_description

Green powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

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